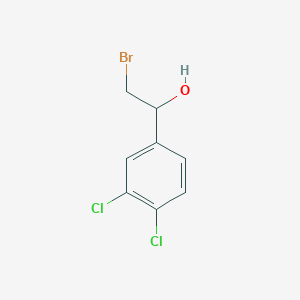

2-Bromo-1-(3,4-dichlorophenyl)ethanol

Description

Properties

CAS No. |

7495-24-1 |

|---|---|

Molecular Formula |

C8H7BrCl2O |

Molecular Weight |

269.95 g/mol |

IUPAC Name |

2-bromo-1-(3,4-dichlorophenyl)ethanol |

InChI |

InChI=1S/C8H7BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 |

InChI Key |

ZFMARCNWWLHGAZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(CBr)O)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(CBr)O)Cl)Cl |

Other CAS No. |

7495-24-1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(3,4-dichlorophenyl)ethanol is predominantly used as an intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives that are crucial in pharmaceutical and agrochemical development.

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 8 µg/mL, comparable to established antibiotics like ciprofloxacin (MIC = 4 µg/mL).

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 4 | Staphylococcus aureus |

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it demonstrated moderate inhibition of Kinase A (IC50 = 12 µM) and strong inhibition of Kinase B (IC50 = 5 µM).

| Enzyme | IC50 (µM) | Remarks |

|---|---|---|

| Kinase A | 12 | Moderate inhibition |

| Kinase B | 5 | Strong inhibition |

Pharmaceutical Development

Due to its reactivity, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its ability to undergo reduction reactions allows for the production of alcohol derivatives that can be further modified for medicinal purposes.

Case Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial properties of various derivatives of this compound. The results indicated potent activity against a range of bacteria, supporting its potential application in developing new antibiotics.

Case Study 2: Enzyme Inhibition Research

Another study focused on the enzyme inhibition capabilities of this compound. It was tested against a panel of kinases relevant to metabolic disorders. The findings highlighted its potential role in therapeutic strategies targeting enzyme dysfunctions.

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- Functional Groups : Bromine (electrophilic site) and hydroxyl (polar, hydrogen-bonding).

- Applications : Likely serves as an intermediate in pharmaceutical synthesis, such as antidepressants (e.g., sertraline derivatives, as inferred from related intermediates in ) .

Comparison with Structurally Similar Compounds

2-Bromo-1-(3,4-dichlorophenyl)ethanone

- CAS No.: 2632-10-2

- Molecular Formula : C₈H₅BrCl₂O

- Molecular Weight : 267.93 g/mol

- Key Differences :

- Functional Group : Ketone (-C=O) replaces the hydroxyl group, enhancing electrophilicity at the carbonyl carbon.

- Reactivity : Bromine adjacent to a ketone facilitates nucleophilic substitution (e.g., in Grignard reactions).

- Applications : Used as a precursor in organic synthesis, including pharmaceuticals (e.g., sertraline intermediates) .

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

- CAS No.: 87427-61-0

- Molecular Formula : C₉H₇BrCl₂O

- Molecular Weight : 281.96 g/mol

- Key Differences :

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

(S)-2-Bromo-1-(3-chloro-4-fluorophenyl)ethanol

- CAS No.: 1568253-17-7

- Molecular Formula : C₈H₇BrClFO

- Molecular Weight : 252.50 g/mol

- Stereochemistry: Chiral center (S-configuration) makes it relevant in enantioselective drug synthesis .

Physicochemical and Functional Comparison

Research Findings and Trends

- Reactivity: Brominated ethanol derivatives exhibit higher polarity and solubility in protic solvents compared to ketones, favoring their use in aqueous-phase reactions .

- Pharmaceutical Relevance : Dichlorophenyl-substituted compounds are prevalent in antidepressant synthesis (e.g., sertraline, bupropion), with ketones often serving as precursors to alcohols .

Preparation Methods

Bromination of 1-(3,4-dichlorophenyl)ethanone and Subsequent Reduction

This is the most documented and industrially relevant method.

Step 1: Bromination

1-(3,4-dichlorophenyl)ethanone is brominated at the α-position using bromine (Br2) or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. Catalysts like iron(III) bromide can be used to promote the reaction. The reaction is typically carried out at room temperature to avoid overbromination or side reactions.

This step yields 2-bromo-1-(3,4-dichlorophenyl)ethanone as an intermediate.Step 2: Reduction

The α-bromo ketone is then reduced to the corresponding α-bromo alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride in methanol is preferred for mild conditions and good selectivity.

The product is this compound.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS or Br2 + FeBr3 catalyst | Dichloromethane | Room temperature | 80-95 | Controlled addition to avoid polybromination |

| Reduction | NaBH4 (1.2 equiv) | Methanol | 0-25 °C | 85-98 | Mild conditions, high selectivity |

This method is scalable and used in industrial production with purification by recrystallization from petroleum ether or hexane to obtain pure product.

Additional Notes and Research Findings

Purification: Recrystallization from petroleum ether or normal hexane is commonly used to purify the final product, yielding white crystalline solids with high purity.

Reaction Monitoring: Techniques such as 1H NMR, GC, and melting point determination are routinely employed to confirm product identity and purity.

Safety and Environmental Considerations: Use of NBS and bromine requires careful handling due to their corrosive and toxic nature. The one-pot methods reduce waste and improve atom economy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-1-(3,4-dichlorophenyl)ethanol from its ketone precursor?

- Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone, 2-Bromo-1-(3,4-dichlorophenyl)ethanone, using sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, describes a similar reduction of bromo-chlorophenyl ethanones in ethanol under reflux with sodium ethoxide as a base . Alternatively, enzymatic reduction using alcohol dehydrogenases (ADHs) could yield enantiomerically pure alcohols, as demonstrated in chiral synthesis studies (e.g., for structurally related alcohols in ) .

Q. How can NMR spectroscopy distinguish between this compound and its ketone precursor?

- Methodological Answer :

- ¹H NMR : The ketone precursor lacks hydroxyl (-OH) protons, while the ethanol derivative shows a broad singlet for the -OH group (~1–5 ppm, depending on hydrogen bonding).

- ¹³C NMR : The ketone exhibits a carbonyl (C=O) signal at ~190–200 ppm, absent in the alcohol. The alcohol’s CH₂OH group appears as a carbon signal at ~60–70 ppm.

- Refer to , where analogous compounds showed distinct aromatic proton shifts (6.92–7.94 ppm) and carbonyl signals at 192–194 ppm for ketones .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate polar impurities.

- Recrystallization : Ethanol or methanol is ideal due to the compound’s moderate solubility. highlights ethanol as a solvent for similar brominated intermediates .

- Distillation : For high-purity isolation, fractional distillation under reduced pressure may be applicable (see for related methods) .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with fungal enzymes?

- Methodological Answer :

- Software : Use AutoDock Vina () with a Lamarckian genetic algorithm for ligand flexibility .

- Target Selection : Fungal CYP51 enzymes (e.g., from Candida albicans) are relevant for antifungal studies.

- Protocol :

Prepare the ligand (ethanol derivative) by assigning Gasteiger charges and optimizing geometry.

Define the enzyme’s active site grid (e.g., 20 ų centered on the heme cofactor).

Run simulations with exhaustiveness = 20 and analyze binding modes for hydrogen bonds with residues like Tyr132 or His374.

- Cross-validate with in vitro enzymatic assays (e.g., cytochrome P450 inhibition) as in .

Q. How should researchers address discrepancies in antimicrobial activity data for halogenated phenyl ethanol derivatives?

- Methodological Answer :

- Controlled Variables : Ensure consistent substituent positions (e.g., 3,4-dichloro vs. 2,4-dichloro), as minor structural changes significantly alter bioactivity () .

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis (e.g., C, H, Br, Cl quantification as in ) to rule out impurities .

- Assay Conditions : Standardize broth microdilution protocols (e.g., CLSI guidelines) and test against reference strains (e.g., Staphylococcus aureus ATCC 25923).

- Statistical Analysis : Apply ANOVA to compare replicates and assess significance (p < 0.05).

Q. What strategies enhance enantiomeric purity of this compound for chiral drug intermediates?

- Methodological Answer :

- Enzymatic Resolution : Use immobilized ADHs (e.g., Lactobacillus kefir ADH in ) with NADPH cofactor recycling for stereoselective reduction .

- Chiral Chromatography : Employ a Chiralpak® IG-3 column with heptane/ethanol (90:10) to separate enantiomers.

- Dynamic Kinetic Resolution : Combine metal catalysts (e.g., Ru-BINAP) with enzymatic systems for racemization-free synthesis.

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.

Monitor degradation via LC-MS at 0, 7, 14, and 30 days.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.

- Structural Confirmation : Compare post-stability NMR spectra (e.g., loss of -OH signal indicates esterification or oxidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.